
4-(4-Chlorophenylthio)-4-(2,4,6-trimethylphenyl)butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenylthio)-4-(2,4,6-trimethylphenyl)butyric acid is an organic compound that features a butyric acid backbone with two distinct aromatic groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenylthio)-4-(2,4,6-trimethylphenyl)butyric acid typically involves multi-step organic reactions. One possible route could be:
Formation of the Chlorophenylthio Group: Starting with 4-chlorothiophenol, it can be reacted with an appropriate alkylating agent to introduce the butyric acid moiety.
Introduction of the Trimethylphenyl Group: The intermediate product can then be subjected to Friedel-Crafts alkylation using 1,3,5-trimethylbenzene and a suitable catalyst like aluminum chloride.
Industrial Production Methods
Industrial production might involve similar steps but optimized for large-scale synthesis. This could include:
- Use of continuous flow reactors for better control over reaction conditions.
- Employment of catalysts and solvents that are more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
- **Oxidation
Properties
CAS No. |
37014-91-8 |
|---|---|
Molecular Formula |
C19H21ClO2S |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-4-(2,4,6-trimethylphenyl)butanoic acid |
InChI |
InChI=1S/C19H21ClO2S/c1-12-10-13(2)19(14(3)11-12)17(8-9-18(21)22)23-16-6-4-15(20)5-7-16/h4-7,10-11,17H,8-9H2,1-3H3,(H,21,22) |
InChI Key |
JHSLCIONTGOLNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(CCC(=O)O)SC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


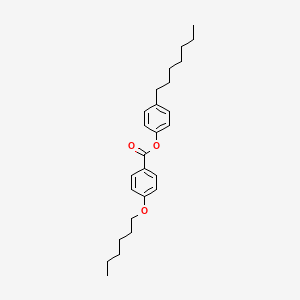
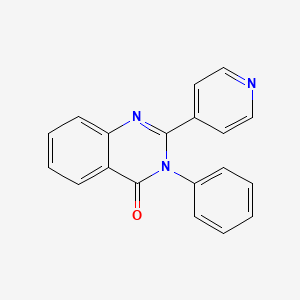
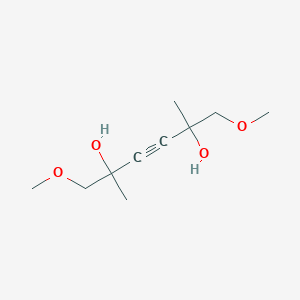
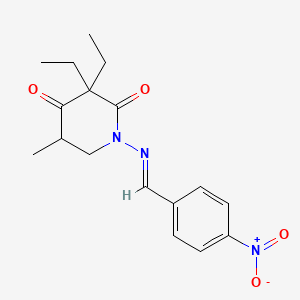
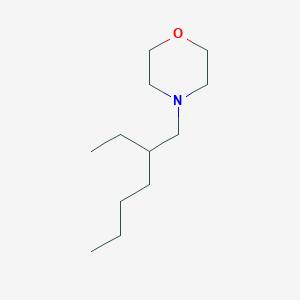

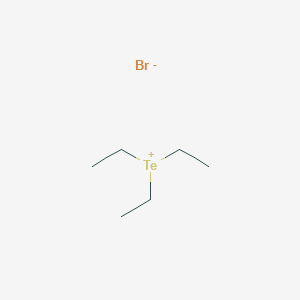
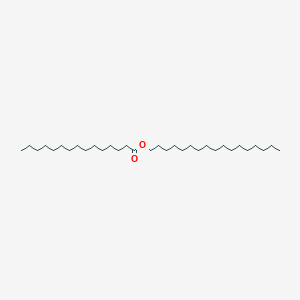

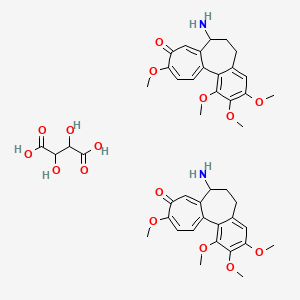

![2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol](/img/structure/B14666448.png)


